molecular formula C6H9N5O2 B415132 3,5-dimethyl-N'-nitropyrazole-1-carboximidamide CAS No. 2946-89-6

3,5-dimethyl-N'-nitropyrazole-1-carboximidamide

Cat. No.: B415132
CAS No.: 2946-89-6
M. Wt: 183.17 g/mol
InChI Key: YJQYMUPERFRTJO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 . It has a molecular weight of 183.17 .


Synthesis Analysis

A new approach to the synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .


Molecular Structure Analysis

The structure of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide is characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . It is achiral, with no defined stereocenters .


Chemical Reactions Analysis

The reaction of acetylacetone with semicarbazide and its derivatives resulted in monocyclic 3,5-dimethyl-N-nitropyrazole-1-carbox-amide, monocyclic 5-hydroxy-3,5-dimethyl-2-pyrazoline, and bicyclic bis(3,5-dimethylpyrazole-1-carbonyl)hydrazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide include a molecular weight of 183.17 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Properties

CAS No.

2946-89-6

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

3,5-dimethyl-N'-nitropyrazole-1-carboximidamide

InChI

InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9)

InChI Key

YJQYMUPERFRTJO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C

SMILES

CC1=CC(=NN1C(=N[N+](=O)[O-])N)C

Canonical SMILES

CC1=CC(=NN1C(=N[N+](=O)[O-])N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.7 ml of acetic acid and 2,4-pentadione (0.785 mg, 7.83 mmol) are added to a mixture heated under reflux containing the N′-nitrohydrazinecarboximidamide compound isolated previously (0.5 g, 4.20 mmol) in 15 ml of water. The reaction medium is returned to ambient temperature then filtered. The solid obtained is washed with dichloromethane. A white solid in the form of white powder is obtained with a yield of 89%.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0.785 mg
Type
reactant
Reaction Step One
Name
N′-nitrohydrazinecarboximidamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
3,5-dimethyl-N′-nitro-1H-pyrazole-1-carboximidamide
Yield
89%

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